2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1190311-44-4) is a heterocyclic aromatic compound with the molecular formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol . Structurally, it consists of a pyrrolo[3,2-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position. The trifluoromethyl group imparts significant electronic effects, including increased lipophilicity and electron-withdrawing character, which influence reactivity and biological activity .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-4-6-5(13-7)2-1-3-12-6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQNXVHVMFALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a promising candidate for various therapeutic applications, particularly in oncology and kinase inhibition.
Structural Features
The compound features a pyrrolo[3,2-b]pyridine backbone, which is known for its diverse biological activities. The trifluoromethyl group at position 2 enhances the compound's reactivity and solubility, which are critical for its pharmacological efficacy. Below is a comparative table of similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Trifluoromethyl group at position 5 | FGFR inhibition |
| 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | Chlorine atom instead of trifluoromethyl | Kinase inhibition |
| 4-Nitro-6-(trifluoromethyl)-1H-pyrrole | Nitro at position 4; trifluoromethyl at 6 | Antimicrobial activity |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, exhibit significant inhibitory effects on FGFRs. For instance, modifications at specific positions on the pyrrolopyridine scaffold can enhance inhibitory potency against various kinases. A study identified a derivative with an IC50 value of approximately 7 nM against FGFR1, indicating its potential as a lead compound for further development in cancer therapeutics .
Antitumor Activity
The compound has shown promising antitumor properties in vitro. A recent study evaluated several pyrrolo[2,3-b]pyridine derivatives and found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines. Specifically, derivatives demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer models .
The mechanism by which this compound exerts its biological effects is believed to be linked to its ability to modulate signaling pathways associated with cell growth and survival. The compound's interaction with FGFRs leads to down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP), which are crucial for tumor invasion and metastasis .
Case Study 1: FGFR Inhibition
In a study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives, one compound demonstrated pan-FGFR inhibitory activity with IC50 values ranging from 9 to 712 nM across different FGFR isoforms. This compound was selected for further evaluation due to its high ligand efficiency and favorable pharmacokinetic profile .
Case Study 2: Antimicrobial Activity
Another investigation revealed that derivatives of pyrrolo[3,2-b]pyridine exhibited significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group was found to enhance the antibacterial potency compared to non-fluorinated analogs .
Scientific Research Applications
Synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
The synthesis of this compound typically involves the reaction of pyrrole derivatives with trifluoromethylating agents. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been developed, allowing for the modification of the pyrrolo[3,2-b]pyridine scaffold to optimize its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of specific kinases involved in tumor growth and proliferation. For instance, derivatives have been identified that target FMS kinase, which is implicated in cancer progression and metastasis .
Neurological Applications
The compound has also been investigated for its neuroprotective effects. It exhibits potential as a treatment for neurodegenerative diseases by modulating pathways associated with inflammation and oxidative stress. In particular, studies indicate that certain derivatives can inhibit phosphodiesterase (PDE) activity, which is crucial in regulating intracellular signaling pathways related to neuronal health .
Anti-inflammatory Effects
In addition to its anticancer and neuroprotective properties, this compound has demonstrated anti-inflammatory effects. Compounds within this class can inhibit the release of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored as potential treatments for various conditions, including cancer, neurological disorders, and inflammatory diseases. The ability to modify the trifluoromethyl group allows for fine-tuning of pharmacokinetic properties.
| Compound | Target Disease | Mechanism of Action | Status |
|---|---|---|---|
| Compound A | Cancer | FMS kinase inhibition | Preclinical |
| Compound B | Alzheimer's | PDE inhibition | Clinical |
| Compound C | Rheumatoid Arthritis | Cytokine inhibition | Preclinical |
Agrochemical Applications
Beyond pharmaceuticals, derivatives of this compound are being explored in agrochemical formulations. Their ability to act as effective herbicides or fungicides makes them suitable candidates for agricultural applications . The trifluoromethyl group enhances their stability and activity against pests.
PDE4B Inhibitors
A notable study focused on synthesizing a series of pyrrolo[3,2-b]pyridine derivatives as selective PDE4B inhibitors. One compound exhibited significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions, suggesting its potential use in treating inflammatory diseases .
Antiviral Activity
Another investigation assessed the antiviral properties of pyrrolo[3,4-c]pyridine derivatives against respiratory syncytial virus (RSV). The most potent compounds demonstrated excellent bioavailability and pharmacokinetic profiles, indicating their promise for further development in antiviral therapies .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-b]pyridine Series
The following table highlights key structural analogues and their properties:
Key Observations :
- Substituent Position : The position of the trifluoromethyl group significantly impacts electronic properties. For example, the 2-CF₃ derivative exhibits stronger electron-withdrawing effects compared to the 6-CF₃ isomer, altering resonance stabilization and reactivity .
- Steric and Lipophilic Effects : The trifluoromethyl group enhances lipophilicity (logP) compared to methyl or phenyl substituents, improving membrane permeability in drug candidates .
Comparison with Pyrrolo[2,3-b]pyridine Derivatives
Compounds with the pyrrolo[2,3-b]pyridine scaffold (7-azaindoles) differ in nitrogen atom positioning, leading to distinct chemical behavior:
Key Observations :
- Electronic Effects : The pyrrolo[3,2-b]pyridine core has a more electron-deficient aromatic system compared to pyrrolo[2,3-b]pyridine, making it more reactive toward electrophilic substitution .
- Biological Activity : Pyrrolo[2,3-b]pyridine derivatives are often preferred in kinase inhibitors (e.g., MAP4K1 inhibitors) due to better binding pocket compatibility .
Regiochemical Challenges :
- Trifluoromethyl groups at the 2-position hinder electrophilic substitution at adjacent sites, necessitating careful optimization of reaction conditions .
Q & A
Q. Advanced
- Fluorination : Selectfluor® in polar aprotic solvents (e.g., MeCN) at 70–100°C achieves electrophilic fluorination. Example: 3-fluoro-4-chloro derivative synthesized in 29% yield with >95% purity .
- Nitration : Controlled nitration using fuming HNO₃ in H₂SO₄ at low temperatures prevents over-nitration. Yields range from 22–40% depending on substituent electronic effects .
What patent trends exist for 1H-pyrrolo[3,2-b]pyridine derivatives?
Advanced
Recent patents (e.g., WO 2022/023341) focus on substitutions at positions 3 and 7 for kinase inhibition. Key claims include trifluoromethyl groups at position 2 and aryl/heteroaryl moieties at position 5, targeting oncology and CNS disorders .
How are synthetic intermediates characterized to confirm regiochemistry?
Basic
Combined NMR (¹H, ¹⁹F) and HRMS analyses are standard. For example:
- 3-fluoro-4-chloro derivative : ¹⁹F-NMR δ = -172.74 ppm confirms fluorination at position 3 .
- 3-nitro-4-amino derivative : ¹H-NMR δ = 11.88 ppm (NH) and HRMS m/z = 171.0123 ([M+H]⁺) validate the structure .
How does the pyrrolo[3,2-b]pyridine scaffold compare to other heterocycles in drug discovery?
Advanced
Compared to indole or pyrazolo[3,4-b]pyridine scaffolds, pyrrolo[3,2-b]pyridine offers superior metabolic stability and tunable electronic properties due to its nitrogen-rich core. For DprE1 inhibition, it outperforms thiazinones in MIC values (0.2 µM vs. 1.5 µM) . In CNS applications, its planar structure enhances blood-brain barrier penetration relative to bulkier scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
